molecular formula C12H17ClO4 B14306680 Diethyl (1-chloro-2-methylbut-2-en-1-ylidene)propanedioate CAS No. 112270-05-0

Diethyl (1-chloro-2-methylbut-2-en-1-ylidene)propanedioate

Cat. No.: B14306680
CAS No.: 112270-05-0
M. Wt: 260.71 g/mol
InChI Key: XDYAJTUNUFCGPU-UHFFFAOYSA-N
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Description

Diethyl (1-chloro-2-methylbut-2-en-1-ylidene)propanedioate is a chemical compound with the molecular formula C12H17ClO4 It is known for its unique structure, which includes a chloro group, a methyl group, and a propanedioate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Diethyl (1-chloro-2-methylbut-2-en-1-ylidene)propanedioate typically involves the reaction of diethyl malonate with 1-chloro-2-methylbut-2-en-1-one under basic conditions. The reaction is usually carried out in the presence of a base such as sodium ethoxide in ethanol, which facilitates the formation of the enolate ion from diethyl malonate. This enolate ion then undergoes nucleophilic addition to the carbonyl group of 1-chloro-2-methylbut-2-en-1-one, followed by elimination of water to form the desired product.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction conditions, such as temperature and pH, can optimize the synthesis process. Additionally, purification techniques like distillation and recrystallization are employed to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

Diethyl (1-chloro-2-methylbut-2-en-1-ylidene)propanedioate undergoes various types of chemical reactions, including:

    Substitution Reactions: The chloro group can be substituted by nucleophiles such as amines or thiols.

    Addition Reactions: The double bond in the compound can participate in addition reactions with electrophiles like halogens or hydrogen halides.

    Hydrolysis: The ester groups can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acids.

Common Reagents and Conditions

    Nucleophiles: Amines, thiols, and alkoxides.

    Electrophiles: Halogens (e.g., bromine, chlorine), hydrogen halides (e.g., HCl, HBr).

    Hydrolysis Agents: Aqueous acids (e.g., HCl, H2SO4) or bases (e.g., NaOH, KOH).

Major Products Formed

    Substitution Products: Compounds where the chloro group is replaced by a nucleophile.

    Addition Products: Compounds with added electrophiles across the double bond.

    Hydrolysis Products: Carboxylic acids derived from the ester groups.

Scientific Research Applications

Diethyl (1-chloro-2-methylbut-2-en-1-ylidene)propanedioate has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms and metabolic pathways.

    Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of Diethyl (1-chloro-2-methylbut-2-en-1-ylidene)propanedioate involves its reactivity with nucleophiles and electrophiles. The compound’s chloro group and double bond are key sites for chemical interactions. For example, the chloro group can undergo nucleophilic substitution, while the double bond can participate in addition reactions. These interactions can lead to the formation of various products, depending on the reagents and conditions used.

Comparison with Similar Compounds

Diethyl (1-chloro-2-methylbut-2-en-1-ylidene)propanedioate can be compared with similar compounds such as:

    Diethyl malonate: Lacks the chloro and methyl groups, making it less reactive in certain substitution and addition reactions.

    Ethyl acetoacetate: Contains a ketone group instead of the double bond, leading to different reactivity patterns.

    Diethyl fumarate: Has a different arrangement of functional groups, affecting its chemical behavior.

The uniqueness of this compound lies in its combination of functional groups, which provides a versatile platform for various chemical transformations and applications.

Properties

CAS No.

112270-05-0

Molecular Formula

C12H17ClO4

Molecular Weight

260.71 g/mol

IUPAC Name

diethyl 2-(1-chloro-2-methylbut-2-enylidene)propanedioate

InChI

InChI=1S/C12H17ClO4/c1-5-8(4)10(13)9(11(14)16-6-2)12(15)17-7-3/h5H,6-7H2,1-4H3

InChI Key

XDYAJTUNUFCGPU-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C(=C(C(=CC)C)Cl)C(=O)OCC

Origin of Product

United States

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